molecular formula C19H13BrN4Na2O8S2 B13774001 2-Naphthalenesulfonic acid, 6-amino-5-[[4-[(2-bromo-1-oxo-2-propenyl)amino]-2-sulfophenyl]azo]-4-hydroxy-, disodium salt CAS No. 70210-40-1

2-Naphthalenesulfonic acid, 6-amino-5-[[4-[(2-bromo-1-oxo-2-propenyl)amino]-2-sulfophenyl]azo]-4-hydroxy-, disodium salt

Cat. No.: B13774001
CAS No.: 70210-40-1
M. Wt: 615.3 g/mol
InChI Key: TVBHTRRBFCNJGD-UHFFFAOYSA-L
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Description

2-Naphthalenesulfonic acid, 6-amino-5-[[4-[(2-bromo-1-oxo-2-propenyl)amino]-2-sulfophenyl]azo]-4-hydroxy-, disodium salt is a complex organic compound. It is primarily used as a dye intermediate and has applications in various fields including chemistry, biology, and industry. This compound is known for its vibrant color properties and its ability to form stable complexes with metals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenesulfonic acid, 6-amino-5-[[4-[(2-bromo-1-oxo-2-propenyl)amino]-2-sulfophenyl]azo]-4-hydroxy-, disodium salt typically involves several steps:

    Starting Materials: The synthesis begins with naphthol, which undergoes sulfonation to introduce the sulfonic acid group.

    Amination: The sulfonated naphthol is then aminated to introduce the amino group.

    Diazotization and Coupling: The amino group is diazotized and then coupled with a suitable aromatic compound containing the 2-bromo-1-oxo-2-propenyl group.

    Final Steps: The resulting compound is then treated with sodium hydroxide to form the disodium salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pH, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenesulfonic acid, 6-amino-5-[[4-[(2-bromo-1-oxo-2-propenyl)amino]-2-sulfophenyl]azo]-4-hydroxy-, disodium salt undergoes various chemical reactions including:

    Oxidation: This compound can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert the azo group to amines.

    Substitution: The bromine atom in the 2-bromo-1-oxo-2-propenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.

    Substitution: Nucleophiles like sodium methoxide and sodium ethoxide are commonly used.

Major Products

The major products formed from these reactions include various substituted naphthalenes, quinones, and amines.

Scientific Research Applications

2-Naphthalenesulfonic acid, 6-amino-5-[[4-[(2-bromo-1-oxo-2-propenyl)amino]-2-sulfophenyl]azo]-4-hydroxy-, disodium salt has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.

    Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and other colorants.

Mechanism of Action

The mechanism of action of this compound involves its ability to form stable complexes with metals and its interaction with biological molecules. The azo group can undergo reduction to form amines, which can then interact with various biological targets. The sulfonic acid group enhances the solubility of the compound in water, facilitating its use in aqueous environments.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-2-naphthalenesulfonic acid: A simpler compound with similar structural features but lacking the azo and bromo groups.

    5-Amino-2-naphthalenesulfonic acid: Another similar compound used in dye synthesis.

    2-Hydroxynaphthalene-6-sulfonic acid: Used as an intermediate in the synthesis of various dyes.

Uniqueness

2-Naphthalenesulfonic acid, 6-amino-5-[[4-[(2-bromo-1-oxo-2-propenyl)amino]-2-sulfophenyl]azo]-4-hydroxy-, disodium salt is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse reactivity and applications. The presence of the azo group imparts vibrant color properties, making it valuable in dye synthesis.

Biological Activity

2-Naphthalenesulfonic acid, 6-amino-5-[[4-[(2-bromo-1-oxo-2-propenyl)amino]-2-sulfophenyl]azo]-4-hydroxy-, disodium salt is a complex organic compound notable for its vibrant color properties and stability in various chemical environments. This compound is primarily utilized as a dye intermediate, with applications spanning across chemistry, biology, and industry. Its biological activity is of particular interest due to its potential roles in staining biological tissues and drug delivery systems.

Chemical Structure and Properties

The compound features a naphthalene backbone with sulfonic acid and amino functional groups, along with an azo linkage that contributes to its chromatic properties. The disodium salt form enhances its solubility in water, making it suitable for various applications in aqueous environments.

Molecular Details:

  • Molecular Formula: C26H21BrN4O9S3
  • Molar Mass: 709.57 g/mol
  • CAS Number: 52683-87-1

Biological Activity

Research indicates that this compound exhibits significant biological activity relevant to its use as a staining agent in microscopy. Its ability to bind with biological tissues makes it useful in histological studies. Additionally, studies have explored its potential role in drug delivery systems due to its solubility and stability.

The compound's biological activity can be attributed to several mechanisms:

  • Staining Properties: The compound binds effectively to proteins and nucleic acids, making it valuable for visualizing cellular structures under a microscope.
  • Reactive Interactions: The azo linkage allows the compound to participate in coupling reactions, enhancing its utility in synthetic chemistry.
  • Drug Delivery Potential: Its solubility and stability suggest possible applications in delivering therapeutic agents.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Histological Applications:
    • A study demonstrated the efficacy of the compound as a histological stain, highlighting its ability to differentiate between various tissue types based on binding affinity .
  • Drug Delivery Systems:
    • Research explored the use of this compound in drug delivery systems, showcasing its potential to encapsulate therapeutic agents and release them in a controlled manner .
  • Toxicological Assessments:
    • Toxicity evaluations indicated that while the compound shows promise in various applications, careful consideration must be given to its safety profile when used in biological contexts .

Comparative Analysis

The following table outlines comparable compounds that share structural similarities with 2-Naphthalenesulfonic acid derivatives:

Compound NameCAS NumberKey Features
2-Naphthalenesulfonic acid, 5-[[4-(4-cyclohexylphenoxy)-2-sulfophenyl]azo]-6-hydroxy-, disodium salt71720-89-3Similar azo structure with different substituents
1-Naphthalenesulfonic acid, 6-hydroxy-, disodium salt70210-08-1Contains hydroxy group; used in similar applications
1,7-Naphthalenedisulfonic acid, 6-[[(4-cyclohexylphenoxy)phenyl]azo]-4-hydroxy-, disodium salt83027-51-4Disubstituted naphthalene; different functionalization

These compounds exhibit unique properties due to variations in their substituents but share common functionalities that allow them to be utilized similarly in dye chemistry and biological applications.

Properties

CAS No.

70210-40-1

Molecular Formula

C19H13BrN4Na2O8S2

Molecular Weight

615.3 g/mol

IUPAC Name

disodium;6-amino-5-[[4-(2-bromoprop-2-enoylamino)-2-sulfonatophenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate

InChI

InChI=1S/C19H15BrN4O8S2.2Na/c1-9(20)19(26)22-11-3-5-14(16(7-11)34(30,31)32)23-24-18-13(21)4-2-10-6-12(33(27,28)29)8-15(25)17(10)18;;/h2-8,25H,1,21H2,(H,22,26)(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2

InChI Key

TVBHTRRBFCNJGD-UHFFFAOYSA-L

Canonical SMILES

C=C(C(=O)NC1=CC(=C(C=C1)N=NC2=C(C=CC3=CC(=CC(=C32)O)S(=O)(=O)[O-])N)S(=O)(=O)[O-])Br.[Na+].[Na+]

Origin of Product

United States

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